molecular formula C19H30N4O8 B12782843 beta-D-Allofuranuronic acid, 5-((2-amino-1-oxooctyl)amino)-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-, (S)- CAS No. 112139-13-6

beta-D-Allofuranuronic acid, 5-((2-amino-1-oxooctyl)amino)-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-, (S)-

Cat. No.: B12782843
CAS No.: 112139-13-6
M. Wt: 442.5 g/mol
InChI Key: BMZGICVERRDKPA-NXKZPKCJSA-N
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Description

Beta-D-Allofuranuronic acid: is a complex molecule with a fascinating structure. It belongs to the class of nucleoside antibiotics and is known for its biological activities. Let’s explore its features and applications.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: The compound can be synthesized through chemical reactions. One common approach involves the coupling of a sugar moiety (allofuranose) with a nucleobase (pyrimidine). Protecting groups are used to selectively modify functional groups during the synthesis.

    Enzymatic Synthesis: Enzymes can catalyze the formation of beta-D-Allofuranuronic acid. Enzymatic methods are advantageous due to their specificity and mild reaction conditions.

Industrial Production:: The industrial production of beta-D-Allofuranuronic acid involves large-scale synthesis using optimized protocols. Precursors are sourced, and purification steps are crucial to obtain high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify functional groups, affecting its biological activity.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation are common reduction methods.

    Substitution: Alkylating agents or nucleophilic substitutions are employed.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

Beta-D-Allofuranuronic acid finds applications in various fields:

    Chemistry: As a building block for nucleoside analogs.

    Biology: Studying its interactions with enzymes and nucleic acids.

    Medicine: Investigating its antimicrobial properties.

    Industry: Potential use in drug development.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets. It may interfere with nucleic acid synthesis or disrupt cellular processes.

Comparison with Similar Compounds

Beta-D-Allofuranuronic acid stands out due to its unique structure. Similar compounds include other nucleoside antibiotics like streptomycin and gentamicin.

Properties

CAS No.

112139-13-6

Molecular Formula

C19H30N4O8

Molecular Weight

442.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminononanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C19H30N4O8/c1-2-3-4-5-6-7-10(20)16(27)22-12(18(28)29)15-13(25)14(26)17(31-15)23-9-8-11(24)21-19(23)30/h8-10,12-15,17,25-26H,2-7,20H2,1H3,(H,22,27)(H,28,29)(H,21,24,30)/t10-,12-,13-,14+,15?,17+/m0/s1

InChI Key

BMZGICVERRDKPA-NXKZPKCJSA-N

Isomeric SMILES

CCCCCCC[C@@H](C(=O)N[C@@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N

Canonical SMILES

CCCCCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N

Origin of Product

United States

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